(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a phenyl ring attached to a prop-2-enylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using carbon-centered radical intermediates . The reaction conditions often require the presence of a suitable catalyst and specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the addition of a cobalt salt solution, a tin alkali solution, and ammonia water into a base solution, followed by aging, solid-liquid separation, and calcination .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding to these targets, leading to changes in cellular pathways and biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar trifluoromethyl group, used as a solvent and intermediate in organic synthesis.
α-Trifluoromethylstyrene: A versatile synthetic intermediate for the preparation of more complex fluorinated compounds.
Uniqueness
(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine is unique due to the combination of its chloro, trifluoromethyl, and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and scientific research.
Biological Activity
(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine, a compound with significant biological implications, has garnered attention in pharmaceutical research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a prop-2-enylamine backbone with a 4-chloro-3-(trifluoromethyl)phenyl substituent. This configuration contributes to its unique biological properties.
Pharmacological Activity
Research indicates that this compound exhibits various pharmacological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been evaluated for its effects on different cancer cell lines, demonstrating dose-dependent cytotoxicity.
- Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit certain enzymes involved in cancer progression. In vitro assays revealed significant inhibitory effects on specific target enzymes.
- Modulation of Signaling Pathways : Preliminary data suggest that this compound may modulate key signaling pathways associated with cell survival and apoptosis, particularly in T-cells.
The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed:
- Tyrosine Kinase Inhibition : The compound may act as a non-receptor tyrosine kinase inhibitor, influencing T-cell maturation and function by interfering with TCR-linked signaling pathways .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in cancer cells, leading to apoptosis through ROS-mediated pathways.
- Gene Expression Modulation : It may alter the expression of genes involved in cell cycle regulation and apoptosis, contributing to its antitumor effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study 1 : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different lines .
- Study 2 : Another investigation focused on the compound's effect on T-cell activation. Results indicated that it could downregulate the expression of activation markers in CD4+ T-cells, suggesting an immunomodulatory role .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H9ClF3N |
---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
(1R)-1-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m1/s1 |
InChI Key |
UERVRKCIWXTVLP-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.